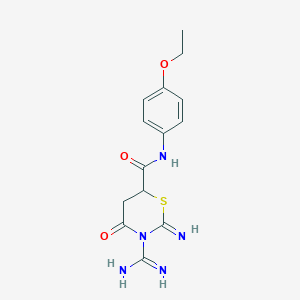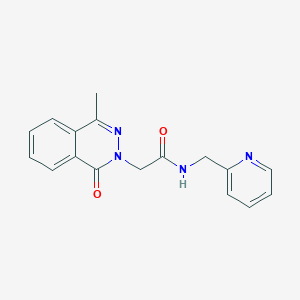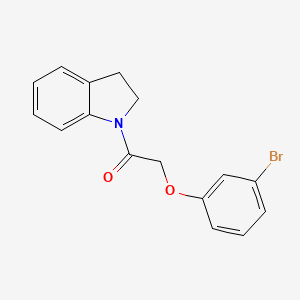![molecular formula C16H15N3O7 B11512095 N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11512095.png)
N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is an organic compound with the molecular formula C16H15N3O7 It is characterized by the presence of a benzamide core substituted with a 3,5-dinitro group and a 2-(3-methoxyphenoxy)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-(3-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: The major product would be N-[2-(3-aminophenoxy)ethyl]-3,5-diaminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzamide core can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenoxy)ethyl]benzamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both the 3,5-dinitrobenzamide core and the 2-(3-methoxyphenoxy)ethyl side chain This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C16H15N3O7 |
|---|---|
Molecular Weight |
361.31 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H15N3O7/c1-25-14-3-2-4-15(10-14)26-6-5-17-16(20)11-7-12(18(21)22)9-13(8-11)19(23)24/h2-4,7-10H,5-6H2,1H3,(H,17,20) |
InChI Key |
UHGLMYOSMOEXLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11512013.png)


![2-{[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11512026.png)

![3-fluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11512041.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11512047.png)
![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11512067.png)
![1-{[3-(dimethylamino)phenyl][(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512073.png)
![1-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11512079.png)
![1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11512082.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide](/img/structure/B11512083.png)

![5-bromo-N'-[2-hydroxy-2,2-bis(2-methylphenyl)acetyl]-N-phenylfuran-2-carbohydrazide](/img/structure/B11512087.png)
